Nmi 8739

描述

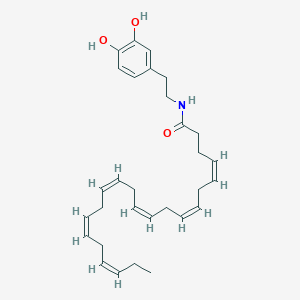

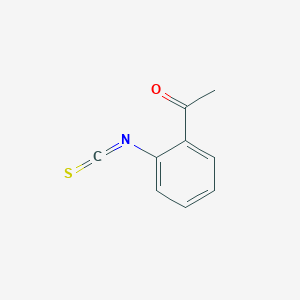

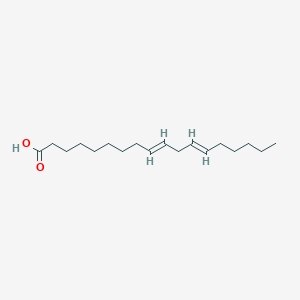

NMI 8739,也称为二十二碳六烯酸多巴胺,是一种作为多巴胺 D2 自身受体激动剂的化合物。它是神经递质多巴胺和多不饱和脂肪酸二十二碳六烯酸的胺缀合物。 该化合物已显示出在减少一氧化氮生成和抑制巨噬细胞中某些细胞因子的释放方面具有潜力 .

科学研究应用

NMI 8739 具有多种科学研究应用,包括:

化学: 它被用作模型化合物来研究神经递质与脂肪酸之间的相互作用。

生物学: this compound 用于研究细胞信号通路,特别是涉及多巴胺受体的那些通路。

医学: 该化合物在治疗与多巴胺失调相关的疾病(如帕金森病和某些精神疾病)方面具有潜在的治疗应用。

未来方向

作用机制

NMI 8739 通过作为多巴胺 D2 自身受体的激动剂来发挥作用。该受体参与调节大脑中多巴胺的释放。通过与 D2 自身受体结合,this compound 可以调节多巴胺水平并影响各种生理过程。 该化合物还减少一氧化氮的产生并抑制巨噬细胞中细胞因子的释放,例如白介素 6 和 CCL-20 .

类似化合物:

多巴胺: 与 this compound 参与相同信号通路的初级神经递质。

二十二碳六烯酸: this compound 的脂肪酸成分,具有自身的生物活性。

喹吡罗: 另一种对多巴胺信号具有类似作用的多巴胺受体激动剂。

独特性: this compound 独特之处在于它作为多巴胺和二十二碳六烯酸缀合物的双重性质。这种组合使其能够更有效地穿透血脑屏障并发挥多巴胺能和抗炎作用。 这种双重作用使 this compound 成为研究和潜在治疗应用的宝贵化合物 .

生化分析

Biochemical Properties

Nmi 8739 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an agonist of the dopamine D2 autoreceptor, this compound interacts with this receptor to modulate its activity . The nature of these interactions involves the binding of this compound to the receptor, which can influence the receptor’s function and subsequently alter cellular processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the dopamine D2 autoreceptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce nitric oxide (NO) production in LPS-stimulated RAW264.7 Macrophages .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. As an amine conjugate of the DHA carrier and the neurotransmitter dopamine, this compound binds to the dopamine D2 autoreceptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation.

准备方法

合成路线和反应条件: NMI 8739 是通过多巴胺与二十二碳六烯酸的缀合合成的。反应通常涉及多巴胺的胺基与二十二碳六烯酸的羧基之间的酰胺键形成。 反应条件通常包括使用偶联剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP),以促进酰胺键的形成 .

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及使用与实验室合成相同的原理进行大规模合成。 这将包括使用高效偶联剂和优化的反应条件,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型: NMI 8739 会经历各种化学反应,包括:

氧化: 该化合物在某些条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

取代: this compound 可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代反应。

主要产品: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能导致醌的形成,而还原可以产生醇或胺 .

属性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJMZRVSTICUKC-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129024-87-9 | |

| Record name | Nmi 8739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the GABA–DHA-DA conjugate (OXL1220) differ from dopamine and DHA-DA in its effects on blood flow in the brain?

A1: Both dopamine and DHA-DA increase blood flow in the brain, regardless of whether the brain is experiencing ischemia or not. This increase in blood flow is accompanied by a significant increase in blood pressure (hypertension). [] In contrast, OXL1220 demonstrates a selective vasodilatory effect, specifically increasing blood flow to the brain during transient global ischemia. [] This suggests that OXL1220 may offer a more targeted approach to improving blood flow in the ischemic brain without the unwanted side effect of systemic hypertension.

Q2: What is the mechanism behind the selective vasodilatory effect of OXL1220 in the ischemic brain?

A2: The conjugation of γ-aminobutyric acid (GABA) to DHA-DA in OXL1220 appears to shift its activity from dopaminergic to GABAergic with respect to regulating vascular tone in the ischemic brain. [] While DHA-DA exhibits inhibitory properties on synaptosomal dopamine uptake, OXL1220 uniquely competes for specific binding sites of [3H]-gabazine on GABA-A receptors in rat cortical membranes. [] This suggests that the GABA moiety in OXL1220 enables interaction with GABA-A receptors, potentially contributing to its selective vasodilatory effect in the ischemic brain.

Q3: Does the chemical structure of DHA-DA influence its interaction with dopamine receptors?

A3: While DHA-DA displays potent inhibitory activity against synaptosomal dopamine uptake (IC50 = 29 μM), it demonstrates minimal binding affinity for dopamine receptors. [] This suggests that despite its structural similarity to dopamine, the DHA moiety in DHA-DA may hinder its interaction with dopamine receptors. This finding highlights the importance of structural modifications in modulating the pharmacological profile of neurotransmitter-like compounds.

- Zaitsev, S. V., Akimova, E. V., Dyachenko, I. A., Sorokina, I. V., Petrukhina, A. V., Rozentsvet, O. A., ... & Sergeeva, N. S. (2015). Differences Between Cerebrovascular and Anti-Ischemic Effects of Dopamine, Docosahexaenoyldopamine, and GABA–Docosahexaenoyldopamine Conjugate. Bulletin of Experimental Biology and Medicine, 158(5), 621-624.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)

![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)